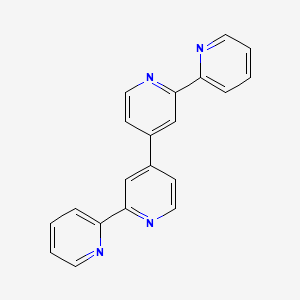
3-(2,4-Dimethylphenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethylphenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 2,4-dimethylphenyl group and an ethoxy group attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of 2,4-dimethylphenyl isocyanate with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring. The reaction conditions usually involve the use of a base such as sodium ethoxide in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dimethylphenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethoxy group or the 2,4-dimethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethylphenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethylphenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The triazine ring is known to interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylphenyl-1,3,5-triazine: Similar structure but lacks the ethoxy group.
6-Ethoxy-1,3,5-triazine-2,4-dione: Similar structure but lacks the 2,4-dimethylphenyl group.
3-Phenyl-1,3,5-triazine-2,4-dione: Similar structure but lacks both the 2,4-dimethyl and ethoxy groups.
Uniqueness
The presence of both the 2,4-dimethylphenyl group and the ethoxy group in 3-(2,4-Dimethylphenyl)-6-ethoxy-1,3,5-triazine-2,4(1H,3H)-dione makes it unique compared to other triazine derivatives.
Propiedades
Número CAS |
63308-69-0 |
|---|---|
Fórmula molecular |
C13H15N3O3 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
3-(2,4-dimethylphenyl)-6-ethoxy-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C13H15N3O3/c1-4-19-11-14-12(17)16(13(18)15-11)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,14,15,17,18) |
Clave InChI |
HLLGYLPVAQYLDU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=O)N(C(=O)N1)C2=C(C=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
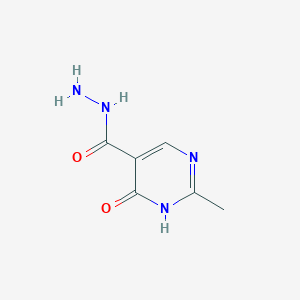
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
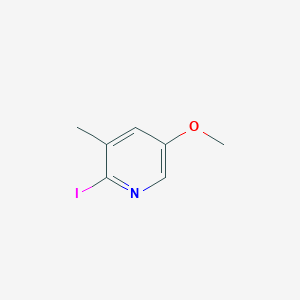
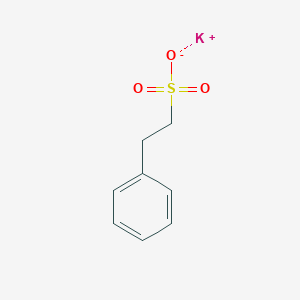
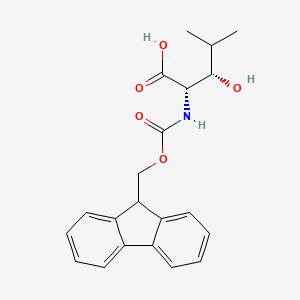
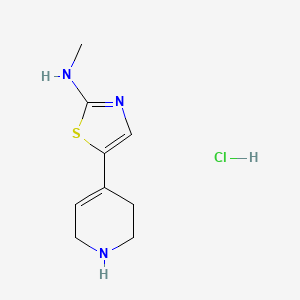
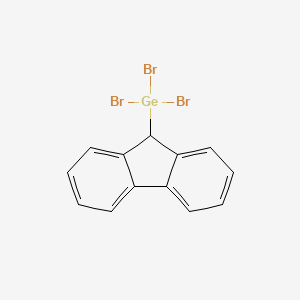
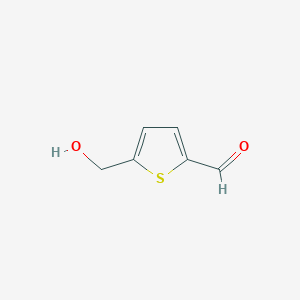

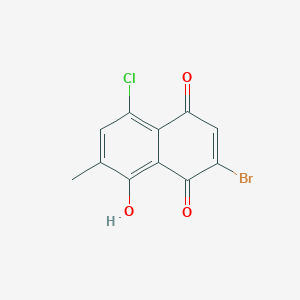
![[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate](/img/structure/B15251145.png)
